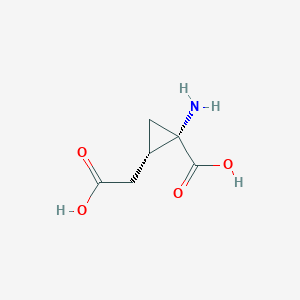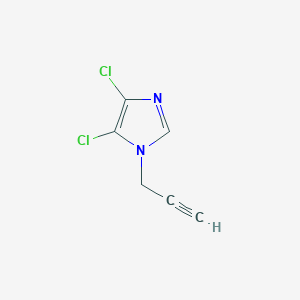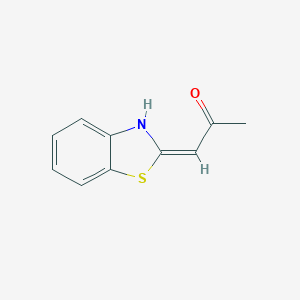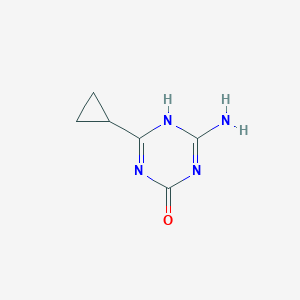
Ethyl 2-morpholinobenzoate
Übersicht
Beschreibung
Ethyl 2-morpholinobenzoate is a compound that involves morpholine, a versatile heterocyclic moiety used in various chemical syntheses and applications. The interest in such compounds stems from their unique properties and potential applications in diverse fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of morpholine derivatives typically involves reactions that introduce the morpholine ring into target molecules. For example, the tellurated derivative of morpholine can be synthesized by reacting in situ generated aryl telluride with 4-(2-chloroethyl)morpholine hydrochloride under nitrogen atmosphere (Singh, Kumar, & Butcher, 2001). Another method involves the copper(II) 2-ethylhexanoate-promoted addition of alcohol and amine across an alkene to synthesize 2-aminomethyl morpholines (Sequeira & Chemler, 2012).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of the morpholine ring, which can adopt chair conformations, and is often linked to other functional groups that determine the compound's properties and reactivity. The molecular structure is crucial for understanding the compound's interactions and potential applications (Lin, Wu, Zhang, & Cao, 2012).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, showcasing a range of reactivities depending on their structure. For instance, they can undergo reactions with azidoformates to produce nitrene-insertion products (Tsuchida, Koyama, Mitani, & Takeuchi, 1980), or form complexes with metals, indicating their potential as ligands in coordination chemistry (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as density, refractive index, and thermal properties, are crucial for their application in various domains. Protic ionic liquids based on morpholinium cations, for example, have been studied for their densities, refractive indices, thermal properties, and electrochemical windows, highlighting the importance of these properties in applications like electrolytes for fuel cells (Brigouleix, Anouti, Jacquemin, Caillon-Caravanier, Galiano, & Lemordant, 2010).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents and conditions, define the applications and usefulness of morpholine derivatives. The ability to form inclusion complexes, participate in transfer hydrogenation reactions, or undergo specific transformations, showcases the versatility and utility of these compounds (Seilkhanov et al., 2015).
Wissenschaftliche Forschungsanwendungen
1. Organic Chemistry: Synthesis of Morpholino Nucleosides
- Summary of the Application : Ethyl 2-morpholinobenzoate is used in the synthesis of modified morpholino monomers. These monomers are synthesized through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions .
- Methods of Application : The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .
- Results or Outcomes : Using readily available building blocks, this strategy allows access to diversified optically pure morpholino monomers in good yields and anomeric ratios .
2. Biological Applications: Peptide Synthesis and Therapeutics
- Summary of the Application : Beyond the interest in the oligonucleotide field, 2,6-substituted morpholines are widely embedded in compounds with a range of biological activities . This class of heterocycles has found wide application in peptide synthesis .
- Results or Outcomes : These compounds have been used as HIV protease inhibitors, antimicrobial agents, or therapeutics in obesity and diabetes, tumors, sexual dysfunction .
Safety And Hazards
Ethyl 2-morpholinobenzoate is harmful if swallowed or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash with plenty of water. If swallowed, it is recommended to rinse the mouth and seek medical attention .
Eigenschaften
IUPAC Name |
ethyl 2-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(15)11-5-3-4-6-12(11)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVDSGDHUXOYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428083 | |
| Record name | ethyl 2-morpholinobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-morpholinobenzoate | |
CAS RN |
192817-79-1 | |
| Record name | ethyl 2-morpholinobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



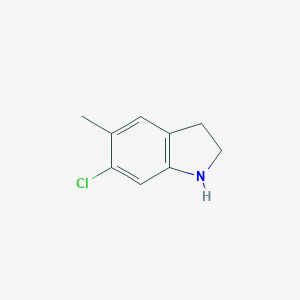
![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)
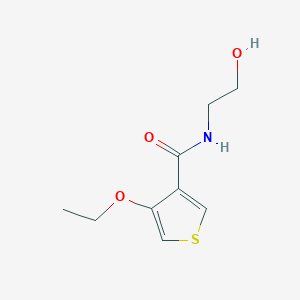
![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)
